X-NeuNAc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

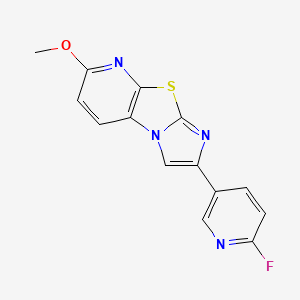

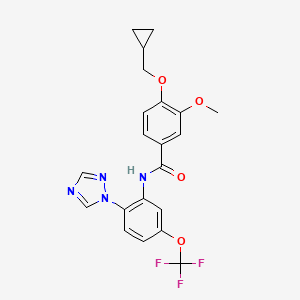

X-NeuNAc, also known as CB1339 and X-Neu5Ac, is a novel substrate for chromogenic assay of neuraminidase activity in bacterial expression systems . It can be used to facilitate the screening of bacterial colonies or plaques for the detection of either natural or mutant neuraminidase activity .

Synthesis Analysis

X-Neu5Ac is hydrolyzed by neuraminidase to release a halogenated product undergoing rapid aerobic oxidation to form the dark blue pigment . Preliminary kinetic studies indicated that X-Neu5Ac was a good and stable substrate for neuraminidase . In addition, X-Neu5Ac would also be hydrolyzed by mutant enzymes .Molecular Structure Analysis

The molecular formula of X-NeuNAc is C19H21BrClN2NaO9 . The exact mass is not available, but the molecular weight is 559.72 .Chemical Reactions Analysis

In vitro, X-Neu5Ac was hydrolyzed by neuraminidase to release a halogenated product undergoing rapid aerobic oxidation to form the dark blue pigment . In vivo, to visualize extracellular sialidase activity on the membrane surface in the rat brain, acute brain slices were incubated with X-Neu5Ac at pH 7.3 .Physical And Chemical Properties Analysis

X-NeuNAc is a solid substance . It is soluble in DMSO (≥28 mg/mL) and water (≥19.9 mg/mL), but insoluble in ethanol .Wissenschaftliche Forschungsanwendungen

NeuNAc aldolase, an enzyme crucial for metabolic engineering of cell-surface NeuNAc using chemically modified D-mannosamines, can effectively utilize several N-acyl derivatives of D-mannosamine. This suggests potential applications in bioengineering NeuNAc on cells (Pan et al., 2004).

NeuNAc plays a significant role in Streptococcus pneumoniae as a carbon and energy source, influencing biofilm formation, nasopharyngeal carriage, and lung invasion. Understanding its regulatory mechanisms can aid in combating infections caused by this pathogen (Gualdi et al., 2012).

In Plasmodium falciparum, the dependency on NeuNAc for invasion of host erythrocytes varies among geographic isolates. This variation in NeuNAc dependency is crucial for understanding malaria pathogenesis and developing targeted treatments (Perkins & Holt, 1988).

NeuNAc oxime is a potent inhibitor of the bacterial sialic acid synthase NeuB. This enzyme plays a role in neuroinvasive bacteria's evasion of the host immune system. The inhibition of NeuB by NeuNAc oxime suggests potential therapeutic applications against neuroinvasive bacterial infections (Popovic et al., 2019).

The subcellular localization of administered NeuNAc in the brains of rats suggests that NeuNAc impacts behavior through the synaptic membrane. This finding has implications for neurological research and potential therapeutic applications (Morgan & Winick, 1981).

A study on the biotechnological production of NeuNAc from chitin using Hypocrea jecorina (Trichoderma reesei) demonstrates a novel method for NeuNAc production, which is crucial for antiviral drug manufacturing (Steiger et al., 2011).

NMR and molecular dynamics studies of the sialyl-Lewis X antigen, containing NeuNAc, provide insights into the internal motions and conformational transitions of this tetrasaccharide, relevant for understanding cell-cell interactions and signaling (Rutherford et al., 1994).

Safety And Hazards

Zukünftige Richtungen

The enzymatic synthesis of NeuAc using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation has been reported to produce NeuAc with high production efficiency . Future directions and strategies that can be followed to improve enzymatic synthesis of NeuAc have been suggested .

Eigenschaften

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/q;+1/p-1/t10-,11+,15+,16+,17+,19+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWWXEDVLXNFDD-GNZCRVNMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrClN2NaO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

X-NeuNAc | |

CAS RN |

160369-85-7 |

Source

|

| Record name | 160369-85-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)

![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)

![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)